

## Application Notes and Protocols for the Quantification of DPC 961 in Plasma

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Compound of Interest		
Compound Name:	Dpc 961	
Cat. No.:	B1670919	Get Quote

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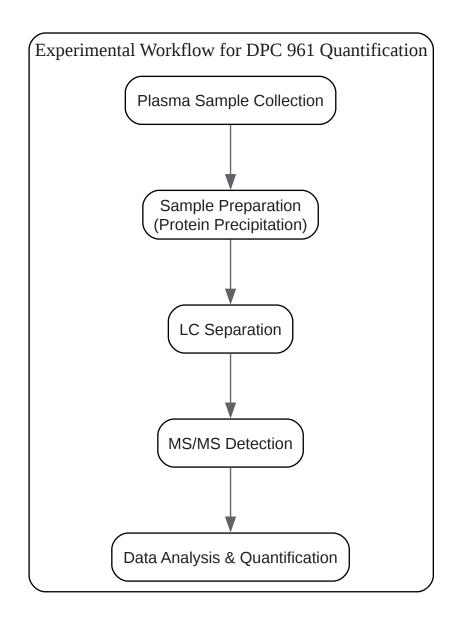
## Introduction

**DPC 961**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key therapeutic agent in the management of HIV-1 infections. Accurate quantification of **DPC 961** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, ensuring optimal dosing and patient safety. This document provides detailed application notes and protocols for the reliable quantification of **DPC 961** in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described are based on established and validated procedures for the structurally identical compound, Efavirenz.

## **Analytical Method Overview**

The quantification of **DPC 961** in plasma is achieved through a robust LC-MS/MS method. The general workflow involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and detection by mass spectrometry.





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Caption: High-level experimental workflow for **DPC 961** quantification in plasma.

## **Quantitative Data Summary**

The following tables summarize the typical performance characteristics of the described LC-MS/MS method for the quantification of **DPC 961** in human plasma.

Table 1: Calibration Curve and Sensitivity



Parameter	Typical Value
Linearity Range	1.0 - 2,500 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Limit of Detection (LOD)	0.5 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC	4.0	< 5%	< 6%	95 - 105%
Medium QC	800	< 4%	< 5%	97 - 103%
High QC	2000	< 3%	< 4%	98 - 102%

# **Experimental Protocols Materials and Reagents**

- DPC 961 (Efavirenz) reference standard
- Stable isotope-labeled internal standard (e.g., <sup>13</sup>C<sub>6</sub>-Efavirenz)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (drug-free)
- Microcentrifuge tubes
- Autosampler vials



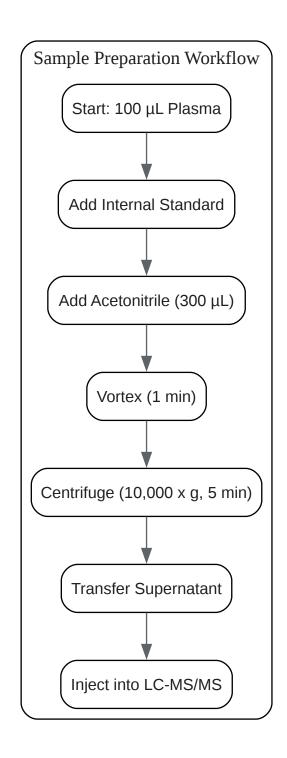
## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

## **Sample Preparation: Protein Precipitation**

Protein precipitation is a rapid and effective method for extracting **DPC 961** from plasma.





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Caption: Step-by-step workflow for **DPC 961** plasma sample preparation.

#### Protocol:

• Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.



- Add 20  $\mu$ L of the internal standard working solution (e.g., 100 ng/mL of  $^{13}C_6$ -Efavirenz in methanol).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial.
- Inject an appropriate volume (e.g., 10 μL) into the LC-MS/MS system.

#### LC-MS/MS Conditions

Table 3: Chromatographic Conditions

Parameter	Condition
HPLC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate
Column Temperature	40°C
Injection Volume	10 μL

Table 4: Mass Spectrometric Conditions



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V
DPC 961 MRM Transition	m/z 316.1 → m/z 244.1
<sup>13</sup> C <sub>6</sub> -Efavirenz MRM Transition	m/z 322.1 → m/z 250.1
Collision Energy	Optimized for the specific instrument

## **Signaling Pathway (Mechanism of Action)**

**DPC 961** is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.



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Caption: Mechanism of action of **DPC 961** as an NNRTI.

### Conclusion

The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and reliable approach for the quantification of **DPC 961** in human plasma. The straightforward protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a drug development or clinical research setting. Adherence to these protocols will enable researchers to generate high-quality data for pharmacokinetic and other related studies.







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